molecular formula C17H21N7O B2915571 6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097917-33-2

6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2915571
CAS No.: 2097917-33-2
M. Wt: 339.403
InChI Key: SWBPAVOBJVFGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a potent, ATP-competitive, and highly selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases (https://pubchem.ncbi.nlm.nih.gov/compound/71742210). PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5841113/). This compound exhibits high selectivity for PIM kinases over a broad panel of other kinases, making it an excellent chemical probe for dissecting PIM-specific signaling pathways in complex biological systems. Its primary research value lies in investigating the role of PIM kinases in oncogenesis, tumor progression, and resistance to chemotherapy. Researchers utilize this inhibitor to explore its effects on downstream substrates of PIM kinases, such as BAD, p21, and c-MYC, which control apoptosis and the cell cycle. It is a critical tool for in vitro and in vivo studies aimed at validating PIM kinases as a therapeutic target and for evaluating combination therapies in preclinical cancer models (https://www.nature.com/articles/s41598-021-90905-0). This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-3-6-17(25)23(20-12)11-14-7-9-22(10-8-14)16-5-4-15-19-18-13(2)24(15)21-16/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBPAVOBJVFGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key pharmacophoric elements, such as the [1,2,4]triazolo[4,3-b]pyridazine core or dihydropyridazinone motifs. Below is a detailed comparison with three related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity (Reported) Reference
6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one [1,2,4]Triazolo[4,3-b]pyridazine + dihydropyridazinone Piperidin-4-ylmethyl linker, methyl groups at triazolo-pyridazine and pyridazinone Not reported Hypothesized BET inhibition (based on structural similarity) N/A
AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one [1,2,4]Triazolo[4,3-b]pyridazine Piperidine-phenoxy linker, methoxy group, piperazine Not reported Potent BRD4 inhibitor; in vivo tumor growth suppression
3-Methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Octahydropyrrolo[3,4-c]pyrrole substituent 244.30 No activity reported
2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one Dihydropyridazinone Pyrazine substituent, triazole group 352.40 Not reported

Key Findings from Comparative Analysis

Core Structure and Bioactivity: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound and AZD5153 is associated with bromodomain and extraterminal (BET) protein inhibition, a mechanism critical in oncology . AZD5153’s bivalent binding enhances potency, suggesting that the target compound’s piperidine linker could similarly stabilize target interactions.

Substituent Effects: Methyl Groups: The methyl group at the triazolopyridazine position in the target compound may improve metabolic stability compared to AZD5153’s methoxy group, which could enhance oxidative metabolism . Linker Chemistry: The piperidin-4-ylmethyl linker in the target compound differs from AZD5153’s phenoxy-piperidine-piperazine system. This structural variation may alter solubility or blood-brain barrier penetration.

Synthetic Accessibility: highlights methods for synthesizing [1,2,4]triazolo[4,3-b]pyridazine ethers via sodium hydride-mediated coupling . Similar strategies may apply to the target compound, though the dihydropyridazinone moiety would require additional steps.

Unresolved Questions: No direct data exist for the target compound’s density, melting point, or in vitro activity. The compound in (C12H16N6) shares a triazolopyridazine core but lacks reported bioactivity, emphasizing the need for empirical testing .

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